3-(4-Acetylphenyl)-4-[4-(methanesulfonyl)phenyl]furan-2(5H)-one 3-(4-Acetylphenyl)-4-[4-(methanesulfonyl)phenyl]furan-2(5H)-one
Brand Name: Vulcanchem
CAS No.: 915038-38-9
VCID: VC16888499
InChI: InChI=1S/C19H16O5S/c1-12(20)13-3-5-15(6-4-13)18-17(11-24-19(18)21)14-7-9-16(10-8-14)25(2,22)23/h3-10H,11H2,1-2H3
SMILES:
Molecular Formula: C19H16O5S
Molecular Weight: 356.4 g/mol

3-(4-Acetylphenyl)-4-[4-(methanesulfonyl)phenyl]furan-2(5H)-one

CAS No.: 915038-38-9

Cat. No.: VC16888499

Molecular Formula: C19H16O5S

Molecular Weight: 356.4 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Acetylphenyl)-4-[4-(methanesulfonyl)phenyl]furan-2(5H)-one - 915038-38-9

Specification

CAS No. 915038-38-9
Molecular Formula C19H16O5S
Molecular Weight 356.4 g/mol
IUPAC Name 4-(4-acetylphenyl)-3-(4-methylsulfonylphenyl)-2H-furan-5-one
Standard InChI InChI=1S/C19H16O5S/c1-12(20)13-3-5-15(6-4-13)18-17(11-24-19(18)21)14-7-9-16(10-8-14)25(2,22)23/h3-10H,11H2,1-2H3
Standard InChI Key UVDNQWLLCWKBGD-UHFFFAOYSA-N
Canonical SMILES CC(=O)C1=CC=C(C=C1)C2=C(COC2=O)C3=CC=C(C=C3)S(=O)(=O)C

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name is 4-(4-acetylphenyl)-3-(4-methylsulfonylphenyl)-2H-furan-5-one. Its molecular structure comprises a central furan-2(5H)-one ring substituted at the 3- and 4-positions with phenyl groups bearing acetyl (COCH3-\text{COCH}_3) and methanesulfonyl (SO2CH3-\text{SO}_2\text{CH}_3) functional groups, respectively . The presence of these electron-withdrawing groups influences the compound’s reactivity and intermolecular interactions.

Table 1: Key Molecular Identifiers

PropertyValueSource
CAS Number915038-38-9
Molecular FormulaC19H16O5S\text{C}_{19}\text{H}_{16}\text{O}_{5}\text{S}
Molecular Weight356.4 g/mol
InChI KeyUVDNQWLLCWKBGD-UHFFFAOYSA-N
Canonical SMILESCC(=O)C1=CC=C(C=C1)C2=C(COC2=O)C3=CC=C(C=C3)S(=O)(=O)C

Synthesis and Characterization

Synthetic Pathways

The synthesis of 3-(4-acetylphenyl)-4-[4-(methanesulfonyl)phenyl]furan-2(5H)-one involves multi-step organic reactions. A proposed route includes:

  • Friedel-Crafts Acetylation: Introduction of the acetyl group to a phenyl ring using acetyl chloride and a Lewis acid catalyst.

  • Sulfonation: Reaction of 4-bromophenylmethanesulfonate with a nucleophile to install the methanesulfonyl group.

  • Palladium-Catalyzed Coupling: Suzuki-Miyaura coupling to link the substituted phenyl rings to the furanone core.

Alternative methods may employ Ullmann or Buchwald-Hartwig couplings for aryl-aryl bond formation.

Purification and Analytical Data

High-performance liquid chromatography (HPLC) and recrystallization from ethanol are standard purification techniques. The compound’s purity is confirmed via melting point analysis (predicted range: 180–190°C based on structural analogs) and thin-layer chromatography (TLC) with RfR_f values comparable to related furanones.

Physicochemical Properties

Solubility and Stability

The compound exhibits limited solubility in polar solvents like water due to its aromatic and sulfonyl groups. It is soluble in dimethyl sulfoxide (DMSO) and dichloromethane, making these solvents ideal for biological assays. Stability studies suggest degradation under strong acidic or basic conditions, with the acetyl group prone to hydrolysis at elevated pH .

Reactivity

  • Acetyl Group: Participates in nucleophilic acyl substitutions, enabling derivatization with amines or hydrazines.

  • Methanesulfonyl Group: Acts as a leaving group in nucleophilic aromatic substitutions, facilitating further functionalization .

  • Furanone Ring: Susceptible to ring-opening reactions under basic conditions, forming dicarboxylic acid derivatives.

Comparative Analysis with Related Compounds

Table 2: Comparison with Analogous Furanones

CompoundMolecular FormulaFunctional GroupsPotential Use
3-Phenyl-4-(4-nitrophenyl)furan-2(5H)-oneC16H11NO3\text{C}_{16}\text{H}_{11}\text{NO}_3Nitro (NO2-\text{NO}_2)Explosives precursor
4-(4-Methylphenyl)furan-2(5H)-oneC11H10O2\text{C}_{11}\text{H}_{10}\text{O}_2Methyl (CH3-\text{CH}_3)Fragrance synthesis
3-(4-Acetylphenyl)-4-[4-(methanesulfonyl)phenyl]furan-2(5H)-oneC19H16O5S\text{C}_{19}\text{H}_{16}\text{O}_{5}\text{S}Acetyl, MethanesulfonylPharmaceuticals, Materials

The acetyl and methanesulfonyl groups in the subject compound confer distinct electronic and steric properties compared to simpler furanones, enhancing its versatility in synthetic applications .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator